

BO-264: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BO-264

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An in-depth analysis of the potent and selective TACC3 inhibitor, **BO-264**, detailing its chemical properties, biological activity, and experimental protocols relevant to drug discovery and development.

Introduction

BO-264 is a novel, highly potent, and orally active small molecule inhibitor of Transforming Acidic Coiled-Coil protein 3 (TACC3).^{[1][2][3]} Identified as a promising anti-cancer agent, **BO-264** demonstrates significant anti-proliferative activity across a broad range of cancer cell lines.^{[1][4]} This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and key experimental methodologies associated with **BO-264**, intended for researchers and professionals in the fields of oncology, medicinal chemistry, and drug development.

Chemical Structure and Properties

BO-264, with the IUPAC name 3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine, is a structurally distinct chemotype.^{[1][3]} Its core structure consists of a methoxyphenyl-isoxazole amine moiety linked to a morpholinopyrimidine group.

Table 1: Chemical and Physicochemical Properties of **BO-264**

Property	Value	Reference
IUPAC Name	3-(4-methoxyphenyl)-N-(2-morpholinopyrimidin-4-yl)isoxazol-5-amine	[1][3]
Synonyms	BO 264, BO264	[3]
CAS Number	2408648-20-2	[3]
Molecular Formula	C18H19N5O3	[3][5]
Molecular Weight	353.38 g/mol	[2][3]
Exact Mass	353.1488	[3]
SMILES	<chem>COC1=CC=C(C2=NOC(NC3=NC(N4CCOCC4)=NC=C3)=C2)C=C1</chem>	[3]
Appearance	Solid powder	[3]
Purity	>98%	[3]
Solubility	Soluble in DMSO	[2][3]
Log D (pH 7.4)	2.3	[1]
Storage	Short term (days to weeks) at 0 - 4 °C; Long term (months to years) at -20 °C	[3]

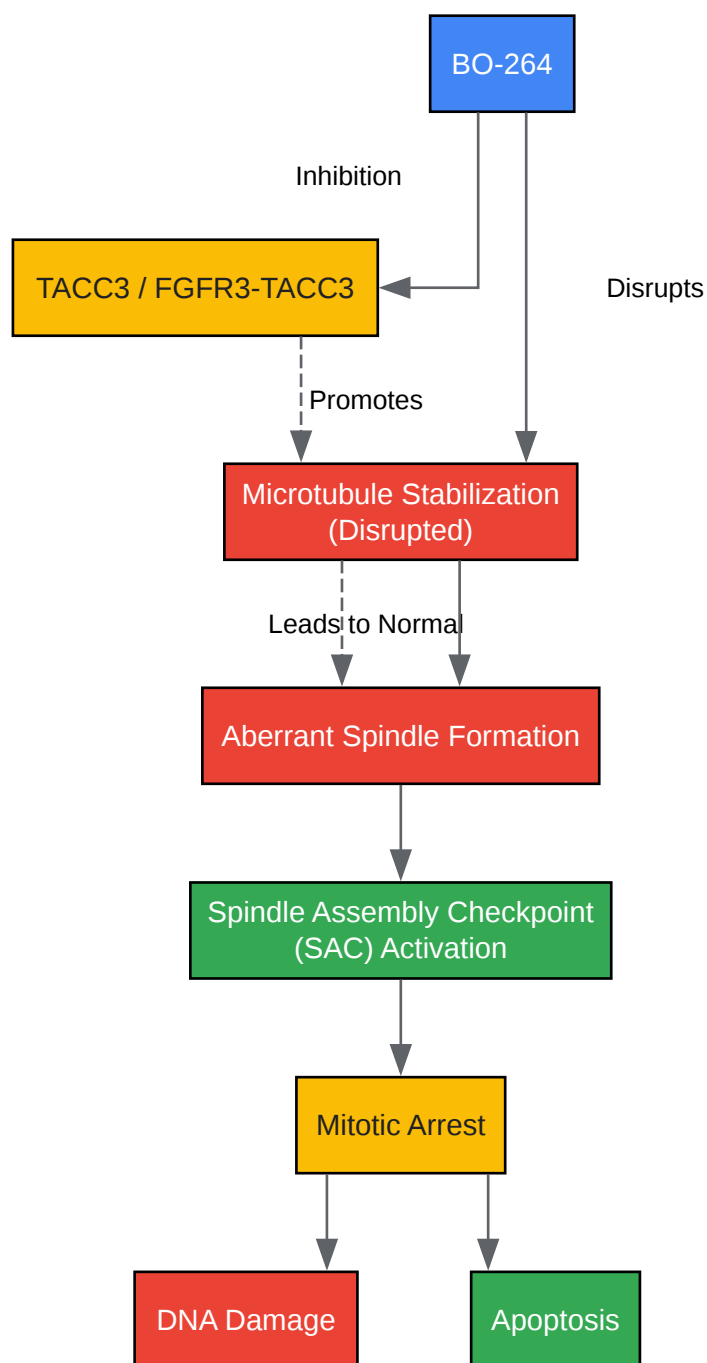
Biological Activity and Mechanism of Action

BO-264 is a potent inhibitor of TACC3, a protein frequently overexpressed in various cancers and implicated in the regulation of microtubule stability and centrosome integrity.[4][6] It also specifically blocks the function of the oncogenic FGFR3-TACC3 fusion protein.[2][7]

Table 2: In Vitro Biological Activity of **BO-264**

Parameter	Value	Cell Line/System	Reference
IC50 (TACC3)	188 nM	Cell-free assay	[2] [3]
Kd (TACC3)	1.5 nM	Cell-free assay	[2] [3]
GI50 (JIMT-1)	232 nM	Breast Cancer	[1]
IC50 (JIMT-1)	190 nM	Breast Cancer	[7]
IC50 (HCC1954)	160 nM	Breast Cancer	[7]
IC50 (MDA-MB-231)	120 nM	Breast Cancer	[7]
IC50 (MDA-MB-436)	130 nM	Breast Cancer	[7]
IC50 (CAL51)	360 nM	Breast Cancer	[7]
IC50 (RT112)	0.3 μ M	FGFR3-TACC3 fusion	[7]
IC50 (RT4)	3.66 μ M	FGFR3-TACC3 fusion	[7]

The primary mechanism of action of **BO-264** involves the inhibition of TACC3, leading to a cascade of cellular events that culminate in cancer cell death. This process includes the induction of spindle assembly checkpoint (SAC)-dependent mitotic arrest, DNA damage, and apoptosis.[\[2\]](#)[\[3\]](#) The inhibition of TACC3 disrupts microtubule stability, leading to aberrant spindle formation during mitosis. This triggers the SAC, halting the cell cycle in mitosis and ultimately leading to programmed cell death.



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BO-264 signaling pathway leading to apoptosis.

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of **BO-264**.

Synthesis of BO-264

The synthesis of **BO-264** is a multi-step process.^[4] A generalized workflow is presented below. For detailed reagents and conditions, refer to the cited literature.



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*Generalized synthesis workflow for **BO-264**.*

Cell Viability Assay

Objective: To determine the concentration of **BO-264** that inhibits cell growth by 50% (GI50) or cell viability by 50% (IC50).

Protocol:

- Cell Seeding: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
- Drug Treatment: Treat the cells with a serial dilution of **BO-264** (e.g., from 10 nM to 100 μ M) for a specified period (e.g., 72 hours).^[1] Include a vehicle control (e.g., DMSO).
- Assay: Measure cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay or Sulforhodamine B (SRB) assay.^{[1][4]}
- Data Analysis: Plot the percentage of cell viability against the logarithm of the drug concentration. Calculate the IC50 or GI50 value using non-linear regression analysis.

Colony Formation Assay

Objective: To assess the long-term effect of **BO-264** on the proliferative capacity of single cancer cells.

Protocol:

- Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.
- Drug Treatment: Treat the cells with different concentrations of **BO-264** or a vehicle control.
- Incubation: Incubate the plates for an extended period (e.g., 12 days) to allow for colony formation.^[1]
- Staining: Fix the colonies with a solution like methanol and stain with crystal violet.
- Quantification: Count the number of colonies (typically defined as clusters of >50 cells) in each well.

Western Blot Analysis for Target Engagement and Pathway Modulation

Objective: To confirm the binding of **BO-264** to TACC3 and to analyze the downstream effects on signaling pathways.

Protocol:

- Cell Lysis: Treat cells with **BO-264** for the desired time and concentration. Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against target proteins (e.g., TACC3, p-Histone H3 (Ser10), cleaved PARP, p-ERK1/2). Subsequently, incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

- Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

In Vivo Tumor Growth Inhibition Studies

Objective: To evaluate the anti-tumor efficacy of **BO-264** in animal models.

Protocol:

- Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised or immunocompetent mice.
- Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the animals into treatment and control groups.
- Drug Administration: Administer **BO-264** orally to the treatment group, while the control group receives a vehicle.[4]
- Monitoring: Monitor tumor volume and body weight regularly throughout the study.
- Endpoint: At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis.[1]

Conclusion

BO-264 is a promising TACC3 inhibitor with potent anti-cancer activity demonstrated in a wide range of preclinical models. Its well-defined chemical structure, favorable physicochemical properties, and clear mechanism of action make it an attractive candidate for further development. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the therapeutic potential of **BO-264** and similar compounds in the ongoing effort to develop novel cancer therapies.

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- To cite this document: BenchChem. [BO-264: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15568257#bo-264-chemical-structure-and-properties]

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